(2e)-3-{1-[3-(2,3-Dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound (2e)-3-{1-[3-(2,3-Dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a complex organic molecule that features a combination of indole and dihydroindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-{1-[3-(2,3-Dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves multiple steps. One common approach is the reduction of polyfunctional 2-oxindoles to obtain 2,3-dihydroindole derivatives . The reduction can be achieved using various boron hydrides under controlled conditions. For example, 2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile can be dissolved in dry tetrahydrofuran (THF) and cooled to -40°C before the addition of the reducing agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (2e)-3-{1-[3-(2,3-Dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and dihydroindole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives with varying degrees of saturation.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of (2e)-3-{1-[3-(2,3-Dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole Derivatives: These compounds share the dihydroindole structure and exhibit similar chemical reactivity and biological activity.
Indole Derivatives: Compounds with the indole structure are widely studied for their diverse biological activities and synthetic utility.
Uniqueness
The uniqueness of (2e)-3-{1-[3-(2,3-Dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one lies in its combination of indole and dihydroindole moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H30N2O4 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(E)-3-[1-[3-(2,3-dihydroindol-1-yl)-2-hydroxypropyl]indol-3-yl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C30H30N2O4/c1-35-29-14-12-22(17-30(29)36-2)28(34)13-11-23-18-32(27-10-6-4-8-25(23)27)20-24(33)19-31-16-15-21-7-3-5-9-26(21)31/h3-14,17-18,24,33H,15-16,19-20H2,1-2H3/b13-11+ |
InChI Key |
VWMLIMSRVTZCCA-ACCUITESSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC(CN4CCC5=CC=CC=C54)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCC5=CC=CC=C54)O)OC |
Origin of Product |
United States |
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